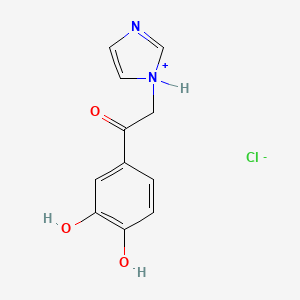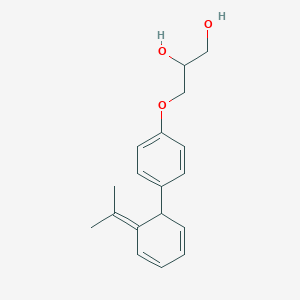
Phenoxy resin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenoxy resin is a thermoplastic polymer derived from bisphenol A and epichlorohydrin. It is classified as a polyether due to the chain of ether functional groups across its backbone. Phenoxy resins are known for their excellent thermal stability, adhesive strength, and chemical resistance .
Preparation Methods
Phenoxy resins are synthesized through the reaction of bisphenol A with epichlorohydrin. The reaction conditions involve controlling the ratio of bisphenol A to epichlorohydrin to achieve the desired molecular weight, typically ranging from 30,000 to 70,000 g/mol . Industrial production methods often involve the use of catalysts and specific temperature conditions to optimize the polymerization process .
Chemical Reactions Analysis
Phenoxy resins undergo various chemical reactions, including:
Oxidation: Phenoxy resins can be oxidized under specific conditions, leading to the formation of hydroxyl groups.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and various catalysts. Major products formed from these reactions include cross-linked polymers with improved mechanical and thermal properties .
Scientific Research Applications
Phenoxy resins have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of phenoxy resins involves their ability to form strong adhesive bonds and provide thermal stability. The molecular targets include the hydroxyl and ether functional groups, which interact with various substrates to form durable coatings and adhesives . The pathways involved include cross-linking reactions with isocyanates and anhydrides, leading to enhanced mechanical properties .
Comparison with Similar Compounds
Phenoxy resins are similar to other polyethers used in epoxies but differ in their higher molecular weight and lack of epoxy functional groups . Similar compounds include:
Epoxy resins: Known for their strong adhesive properties and chemical resistance.
Phenolic resins: Used for their thermal stability and flame resistance.
Polyphenylene oxide resins: Possess great resistance to water and high temperatures.
Phenoxy resins are unique in their combination of high molecular weight, thermal stability, and adhesive strength, making them suitable for a wide range of applications .
Properties
CAS No. |
26402-79-9 |
|---|---|
Molecular Formula |
C18H22O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
3-[4-(6-propan-2-ylidenecyclohexa-2,4-dien-1-yl)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C18H22O3/c1-13(2)17-5-3-4-6-18(17)14-7-9-16(10-8-14)21-12-15(20)11-19/h3-10,15,18-20H,11-12H2,1-2H3 |
InChI Key |
LPXOYRYOYTYPRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C=CC=CC1C2=CC=C(C=C2)OCC(CO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


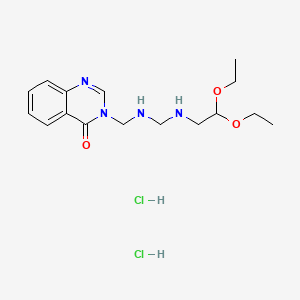

![Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]-](/img/structure/B13775584.png)
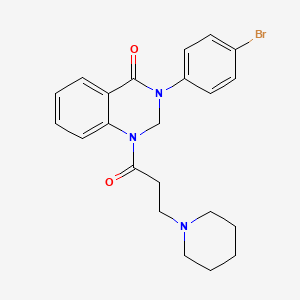

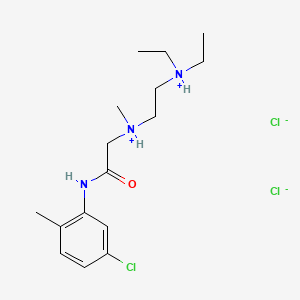
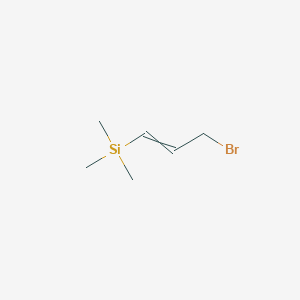

![Octadecanamide, N-(2-aminoethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B13775621.png)
![2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13775622.png)
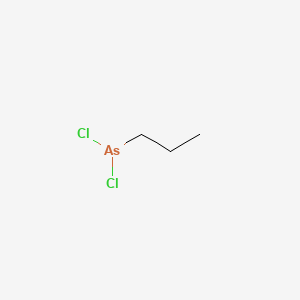
![[2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid](/img/structure/B13775626.png)
![(2E)-2-[(4E)-4-hydroxyimino-2-methylcyclohexa-2,5-dien-1-ylidene]-2-phenylacetonitrile](/img/structure/B13775632.png)
